![molecular formula C5H3IN2S B2423773 3-iodo-1H-thieno[3,2-c]pirazol CAS No. 848356-68-3](/img/structure/B2423773.png)

3-iodo-1H-thieno[3,2-c]pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

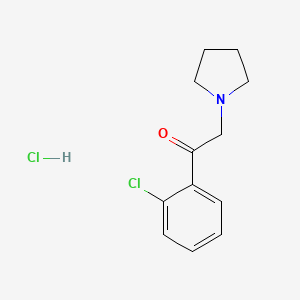

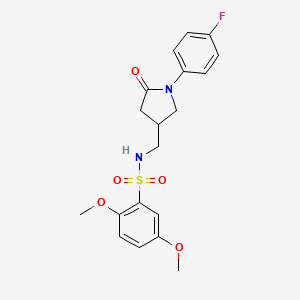

“3-iodo-1H-thieno[3,2-c]pyrazole” is a chemical compound with the molecular formula C5H3IN2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-iodo-1H-thieno[3,2-c]pyrazole” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . The presence of the iodine atom at the 3-position of the pyrazole ring is a distinguishing feature of this compound .

Chemical Reactions Analysis

Pyrazole derivatives, including “3-iodo-1H-thieno[3,2-c]pyrazole”, can participate in various chemical reactions. These reactions often involve the nitrogen atoms in the pyrazole ring and can lead to the formation of a wide range of functionalized pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-iodo-1H-thieno[3,2-c]pyrazole” include a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a flash point of 130.3±19.8 °C . It has a molar refractivity of 31.7±0.3 cm3 and a molar volume of 83.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

“3-Iodo-1H-thieno[3,2-c]pirazol” se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son cruciales en la producción de ingredientes farmacéuticos activos (API), que luego se utilizan para fabricar medicamentos.

Síntesis de Derivados de Tiofeno

Los análogos basados en tiofeno, como “this compound”, han sido el foco de un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Química Industrial y Ciencia de Materiales

Los derivados de tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto significa que pueden utilizarse para proteger las superficies metálicas de la corrosión, un problema común en muchas industrias.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Los semiconductores orgánicos se utilizan en una variedad de dispositivos electrónicos, incluidos los diodos emisores de luz orgánicos (OLED) y los transistores de efecto de campo orgánicos (OFET) .

Propiedades Biológicas

Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas . Esto hace que “this compound” sea un candidato potencial para el desarrollo de nuevos medicamentos.

Andamiaje de Pirazol

Los pirazoles tienen una amplia gama de aplicaciones en química medicinal, descubrimiento de fármacos, agroquímica, química de coordinación y química organometálica . Como “this compound” contiene un anillo de pirazol, puede utilizarse como andamiaje en la síntesis de productos químicos bioactivos .

Safety and Hazards

“3-iodo-1H-thieno[3,2-c]pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Direcciones Futuras

The synthesis and application of pyrazole derivatives, including “3-iodo-1H-thieno[3,2-c]pyrazole”, continue to be an active area of research . Future directions may include the development of new synthetic methods, the exploration of novel applications in medicine and agriculture, and the investigation of their biological activities .

Mecanismo De Acción

Target of Action

It has been found to demonstrate moderate antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi .

Mode of Action

It is known to have antimicrobial properties

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Result of Action

It has been found to demonstrate moderate antimicrobial activity , suggesting that it may lead to the inhibition or death of bacteria and fungi.

Action Environment

It is known to be light sensitive , suggesting that exposure to light may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

It has been found that this compound can interact with various enzymes and proteins, leading to changes in biochemical reactions . The exact nature of these interactions is yet to be fully understood.

Cellular Effects

3-Iodo-1H-thieno[3,2-c]pyrazole has shown potent and selective cytotoxic effects on cancer cells . It influences cell function by interfering with cell cycle progression, reducing phosphorylation of certain kinases, and disrupting microtubules and mitotic spindle formation .

Molecular Mechanism

The molecular mechanism of action of 3-Iodo-1H-thieno[3,2-c]pyrazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Propiedades

IUPAC Name |

3-iodo-2H-thieno[3,2-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEHPGKXSQJZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(NN=C21)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848356-68-3 |

Source

|

| Record name | 3-iodo-1H-thieno[3,2-c]pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide](/img/structure/B2423694.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)

![6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2423698.png)

![N-butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2423710.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423711.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2423713.png)